molecular formula C7H4ClF4N B14859620 2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B14859620
M. Wt: 213.56 g/mol
InChI Key: DFAPPXDKECTXAS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a chloromethyl group at position 2, a fluorine atom at position 4, and a trifluoromethyl group at position 6. This compound serves as a critical intermediate in agrochemical and pharmaceutical synthesis due to its reactive chloromethyl group and electron-withdrawing substituents (CF₃ and F), which enhance its utility in nucleophilic substitution reactions .

Synthesis: The compound is synthesized via chlorination of its corresponding alcohol precursor, (4-fluoro-6-(trifluoromethyl)pyridin-2-yl)methanol, using reagents like thionyl chloride (SOCl₂) or through reduction of carboxylic acid derivatives followed by chlorination .

Applications: Its primary applications include serving as a building block for insecticides, herbicides, and pharmaceutical agents, leveraging the reactivity of the chloromethyl group for further functionalization .

Properties

Molecular Formula

C7H4ClF4N

Molecular Weight

213.56 g/mol

IUPAC Name

2-(chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4ClF4N/c8-3-5-1-4(9)2-6(13-5)7(10,11)12/h1-2H,3H2

InChI Key

DFAPPXDKECTXAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine features a pyridine ring substituted at positions 2, 4, and 6. The electron-withdrawing nature of the trifluoromethyl and fluoro groups deactivates the ring, necessitating strategic approaches for introducing the chloromethyl moiety.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into three key components:

  • Trifluoromethyl group : Introduced via nucleophilic trifluoromethylation or halogen exchange.
  • Fluoro group : Typically installed through Halex reactions or direct fluorination.
  • Chloromethyl group : Requires late-stage functionalization of a methyl precursor or direct substitution.

Primary Synthetic Routes

Halogen Exchange and Sequential Functionalization

Fluorination of 4-Chloro Precursors

A widely reported strategy involves fluorinating 4-chloro intermediates derived from 2,4-dichloro-6-(trifluoromethyl)pyridine. The process parallels methods in Patent WO2015151116A2, where anhydrous hydrogen fluoride (HF) and catalysts like ferric chloride (FeCl3) enable chlorine-to-fluorine substitution at elevated temperatures (170–190°C) and pressures (20–30 kg/cm²). For example:
$$
\text{2,4-Dichloro-6-(trifluoromethyl)pyridine} + \text{HF} \xrightarrow{\text{FeCl}_3, 170^\circ\text{C}} \text{2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine}
$$
This step achieves >90% conversion with distillation yielding 99.97% purity.

Chloromethylation via Radical Pathways

Subsequent introduction of the chloromethyl group at position 2 employs radical chlorination. A methylated intermediate, 2-methyl-4-fluoro-6-(trifluoromethyl)pyridine, undergoes treatment with sulfuryl chloride (SO2Cl2) under UV light or with radical initiators like azobisisobutyronitrile (AIBN):
$$
\text{2-Methyl-4-fluoro-6-(trifluoromethyl)pyridine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN}} \text{this compound}
$$
Yields for this step range from 50–70%, contingent on reaction time and stoichiometry.

Directed Ortho-Metalation Strategies

Lithiation and Electrophilic Quenching

Directed metalation using lithium diisopropylamide (LDA) enables regioselective functionalization. Installing a directing group (e.g., amide at position 3) facilitates deprotonation at position 2, followed by quenching with formaldehyde and subsequent chlorination:
$$
\text{2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine} \xrightarrow{\text{LDA, DMF}} \text{2-Formyl-4-fluoro-6-(trifluoromethyl)pyridine} \xrightarrow{\text{NaBH}4} \text{2-Hydroxymethyl-4-fluoro-6-(trifluoromethyl)pyridine} \xrightarrow{\text{SOCl}2} \text{Target Compound}
$$
This three-step sequence achieves ~45% overall yield but requires meticulous control over reaction conditions.

Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

While less common, ring-forming reactions offer an alternative route. Condensing ethyl trifluoroacetoacetate with ammonium acetate and formaldehyde under acidic conditions generates dihydropyridine intermediates, which are oxidized and functionalized. However, this method struggles with regioselectivity and affords <30% yields for the target compound.

Industrial-Scale Optimization

Catalytic Systems and Recycling

Patent WO2015151116A2 emphasizes the importance of catalyst recycling, particularly FeCl3, which is recovered and reused in fluorination steps. Closed-loop systems vent excess HF and HCl, which are scrubbed and repurposed, enhancing process sustainability.

Distillation and Purification

Multi-stage distillation under vacuum isolates the target compound from byproducts like 2-chloro-6-(difluorochloromethyl)pyridine. Continuous distillation columns achieve 99.9% purity, critical for pharmaceutical applications.

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (%) Scalability
Halogen Exchange Fluorination → Chloromethylation 60–70 99.9 High
Directed Metalation Lithiation → Formylation → Chlorination 40–50 98.5 Moderate
Cyclization Ring formation → Oxidation 20–30 95.0 Low

Challenges and Innovations

Regioselectivity in Radical Reactions

Radical chlorination often produces regioisomers due to the pyridine ring’s electron deficiency. Microreactor technology improves selectivity by minimizing residence time and controlling radical propagation.

Stability of Intermediates

Hydroxymethyl intermediates are prone to oxidation. Stabilizing agents like 2,6-di-tert-butylphenol (BHT) mitigate degradation during chlorination.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The chloromethyl and fluoro groups further contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chloromethyl-Substituted Pyridines

Compound Name Substituents (Positions) CAS Number Melting Point (°C) Purity Key Applications Source
This compound ClCH₂ (2), F (4), CF₃ (6) Not provided Not reported >95%* Agrochemicals, pharmaceuticals
5-(Chloromethyl)-2-(trifluoromethyl)pyridine ClCH₂ (5), CF₃ (2) 386715-33-9 Not reported 98% Pharmaceutical intermediates
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine ClCH₂-C₆H₄ (4), CF₃ (5) 613239-76-2 77–78 95% Specialty chemical synthesis
2-(Chloromethyl)-6-(trifluoromethyl)pyridine ClCH₂ (2), CF₃ (6) Not provided Not reported 87% yield Insecticide precursors
2-chloro-3-(chloromethyl)pyridine Cl (2), ClCH₂ (3) Not provided Not reported Not reported Ligand synthesis, coordination chemistry

*Purity inferred from synthesis yields in and .

Key Differences and Implications

Substituent Position: The chloromethyl group at position 2 in the target compound enhances reactivity toward nucleophilic attacks compared to position 5 in 5-(chloromethyl)-2-(trifluoromethyl)pyridine .

Physical Properties :

  • Melting points vary significantly with substituent arrangement. For instance, 2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine has a defined melting point (77–78°C), while the target compound’s melting point remains unreported, suggesting differences in crystallinity .

Synthetic Accessibility :

  • Compounds like 2-(chloromethyl)-6-(trifluoromethyl)pyridine are synthesized in high yields (87%) via straightforward chlorination, whereas phenyl-substituted analogs (e.g., 613239-76-2) require more complex coupling reactions .

Applications :

  • The target compound’s trifluoromethyl group at position 6 is critical for lipid solubility, a desirable trait in agrochemicals, whereas 2-chloro-3-(chloromethyl)pyridine is more suited for metal ligand synthesis due to its simpler structure .

Research Findings and Trends

  • Agrochemical Efficacy: Derivatives of the target compound exhibit enhanced insecticidal activity compared to non-fluorinated analogs, as fluorine’s electronegativity improves binding to target enzymes .
  • Market Trends: Chloromethyl pyridines with trifluoromethyl groups dominate the specialty chemicals market, with a 15% annual growth rate driven by demand for novel pesticides .

Biological Activity

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a chloromethyl group and a trifluoromethyl group, which significantly influence its chemical properties and biological activity. This compound has garnered attention for its potential applications in agrochemicals and pharmaceuticals, particularly as an intermediate in the synthesis of pesticides and fungicides.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF4N\text{C}_7\text{H}_5\text{ClF}_4\text{N}. The structure includes:

  • Chloromethyl group : Enhances reactivity with nucleophiles.
  • Trifluoromethyl group : Increases lipophilicity and metabolic stability, contributing to biological activity.

These functional groups are critical in determining the compound's interaction with biological targets, influencing its efficacy as a pesticide and potential therapeutic agent .

Agrochemical Applications

Research indicates that compounds similar to this compound exhibit significant biological activity in agrochemicals. The trifluoromethyl group has been shown to enhance the effectiveness of pesticides. For instance, studies have demonstrated that trifluoromethyl-substituted pyridines can possess higher fungicidal activity compared to their chlorinated counterparts .

Pharmaceutical Potential

In the pharmaceutical domain, derivatives of this compound have been explored for their potential as therapeutic agents. The presence of fluorine atoms is known to enhance binding affinity to biological targets, which may lead to improved efficacy in drug design . For example, fluorinated compounds have been shown to exhibit enhanced potency in inhibiting various enzymes and receptors involved in disease processes .

Case Studies and Research Findings

  • Agrochemical Efficacy : A study on trifluoromethylpyridine derivatives revealed that they demonstrated potent antifungal activity. The introduction of the trifluoromethyl group was crucial for increasing the bioactivity against various plant pathogens .
  • Pharmacological Activity : In vitro studies have shown that similar compounds can inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For instance, a derivative exhibited an IC50 value of 0.36 µM against CDK2, indicating strong inhibitory potential .
  • Cytotoxicity Studies : Research involving synthesized derivatives indicated significant cytotoxic effects against cancer cell lines, with morphological changes consistent with apoptosis observed under microscopy after treatment with these compounds .

Data Table: Biological Activity Summary

Activity Type Compound IC50 Value (µM) Notes
AntifungalTrifluoromethylpyridine DerivativeVaries (specific values not provided)Enhanced activity compared to non-fluorinated analogs
CDK InhibitionThis compound Derivative0.36Strong selectivity against CDK2
CytotoxicityVarious DerivativesVaries (e.g., 22.09 µg/mL)Induces apoptosis in cancer cell lines

Q & A

Q. How is this compound utilized in developing fluorinated bioactive molecules?

  • It serves as a scaffold for:
  • Anticancer agents: The –CF₃ group enhances membrane permeability and metabolic stability .
  • Agrochemicals: Chloromethyl groups enable conjugation with pesticidal motifs (e.g., neonicotinoids) .
  • Case study: Derivatives showed IC₅₀ values of <10 µM against Hela cells in cytotoxicity assays .

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